molecular formula C12H19N3O3S2 B2362207 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2415552-35-9

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2362207
CAS No.: 2415552-35-9
M. Wt: 317.42
InChI Key: NYKRWJYDECMUBA-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the dithiepan ring This can be achieved through the reaction of appropriate thiol and alcohol precursors under controlled conditions The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Uniqueness

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-15-5-9(11(14-15)18-2)10(16)13-6-12(17)7-19-3-4-20-8-12/h5,17H,3-4,6-8H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKRWJYDECMUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CSCCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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